4-aminobenzoyl-n-hydroxysuccinimidyl carbamate 4-aminobenzoyl-n-hydroxysuccinimidyl carbamate
Brand Name: Vulcanchem
CAS No.: 1178554-79-4
VCID: VC4159643
InChI: InChI=1S/C12H10N2O6/c15-9-5-6-10(16)14(9)20-12(19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,19)(H,17,18)
SMILES: C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)O
Molecular Formula: C12H10N2O6
Molecular Weight: 278.22

4-aminobenzoyl-n-hydroxysuccinimidyl carbamate

CAS No.: 1178554-79-4

Cat. No.: VC4159643

Molecular Formula: C12H10N2O6

Molecular Weight: 278.22

* For research use only. Not for human or veterinary use.

4-aminobenzoyl-n-hydroxysuccinimidyl carbamate - 1178554-79-4

Specification

CAS No. 1178554-79-4
Molecular Formula C12H10N2O6
Molecular Weight 278.22
IUPAC Name 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]benzoic acid
Standard InChI InChI=1S/C12H10N2O6/c15-9-5-6-10(16)14(9)20-12(19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,19)(H,17,18)
Standard InChI Key GJNMPIDEXWTEDJ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Synthesis

Structural Characteristics

4-AASC (C₁₂H₁₁N₃O₅) features a carbamate bridge linking a 4-aminobenzoyl group to an NHS ester (Fig. 1A). The NHS ester acts as a leaving group, enabling nucleophilic substitution with amine-containing substrates . The planar aromatic system of the 4-aminobenzoyl moiety enhances solubility in polar aprotic solvents, while the carbamate group provides hydrolytic stability compared to ester linkages .

Synthetic Protocol

The synthesis follows a modified protocol from Cohen et al. (1993), adapted for 4-aminobenzoic acid :

  • Reagents: Di(N-succinimidyl) carbonate (DSC) and 4-aminobenzoic acid.

  • Conditions: Reflux in anhydrous acetonitrile for 1 hour.

  • Yield: >85% after precipitation at −20°C .

Key Reaction:

4-Aminobenzoic acid+DSCCH3CN, reflux4-AASC+Byproducts\text{4-Aminobenzoic acid} + \text{DSC} \xrightarrow{\text{CH}_3\text{CN, reflux}} \text{4-AASC} + \text{Byproducts}

This method avoids harsh conditions, preserving the integrity of the NHS ester .

Applications in Bioconjugation and Labeling

N-Glycan Labeling

4-AASC enables rapid labeling of N-glycans via reductive amination. Its NHS ester reacts with glycans’ reducing ends under mild aqueous conditions (pH 7–8, 25°C), forming stable urea derivatives . Compared to traditional hydrazide-based methods, 4-AASC reduces reaction times from 24 hours to 1–2 hours while minimizing glycan degradation .

Analytical Advantages

  • Sensitivity: Derivatives exhibit strong UV absorption (λₘₐₓ = 254 nm) and fluorescence, enhancing detection limits in HPLC and MS .

  • Compatibility: Stable in aqueous buffers (pH 2–9), enabling compatibility with enzymatic digestion workflows .

Table 1: Comparison of Labeling Reagents

ReagentReaction TimeStability (pH)Detection Method
4-AASC 1–2 h2–9HPLC, MS
6-AQC 10 min2–7Fluorescence
Hydrazide 24 h4–7MS

Mechanistic Insights and Stability

Reactivity Profile

The NHS ester in 4-AASC undergoes nucleophilic attack by primary amines (e.g., lysine residues or glycan termini), releasing N-hydroxysuccinimide and forming a carbamate bond (Fig. 1B) . The reaction rate is pH-dependent, peaking at pH 8.5 due to amine deprotonation .

Hydrolytic Stability

4-AASC exhibits a half-life of 4 hours in aqueous buffer (pH 7.4, 25°C), surpassing NHS esters of carboxylic acids (t₁/₂ < 1 hour) . The carbamate linkage resists hydrolysis, ensuring minimal premature degradation during labeling .

Comparative Analysis with Analogous Reagents

6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (AQC)

AQC, used for amino acid derivatization, shares the NHS carbamate backbone but differs in its aromatic system (quinoline vs. benzoyl) . Key distinctions:

  • Reaction Speed: AQC reacts within 10 minutes due to the electron-withdrawing quinoline group .

  • Applications: AQC targets primary amines in amino acids, while 4-AASC specializes in glycans .

Future Directions and Innovations

Multiplexed Labeling

Functionalizing 4-AASC with isotopically coded tags (e.g., ¹³C) could enable multiplexed glycan quantification via LC-MS, akin to TMT labeling in proteomics .

Biomedical Applications

Conjugating 4-AASC to anticancer drugs (e.g., doxorubicin) may enhance tumor targeting via glycan-specific delivery, leveraging overexpression of specific glycans in cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator